molecular formula C27H30ClN5O B12216802 7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine

7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12216802
M. Wt: 476.0 g/mol
InChI Key: HXDDMSNYYFHNBC-UHFFFAOYSA-N
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Description

7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines and triazole-pyrimidine hybrids. Compared to these compounds, 7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine exhibits unique properties such as higher cytotoxic activity against certain cancer cell lines and better stability under various conditions . Some similar compounds include:

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C27H30ClN5O

Molecular Weight

476.0 g/mol

IUPAC Name

7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C27H30ClN5O/c1-19(2)24-16-26(33-27(30-24)23(17-29-33)20-7-5-4-6-8-20)32-13-11-31(12-14-32)18-21-15-22(28)9-10-25(21)34-3/h4-10,15-17,19H,11-14,18H2,1-3H3

InChI Key

HXDDMSNYYFHNBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=C(C=CC(=C4)Cl)OC)C5=CC=CC=C5

Origin of Product

United States

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